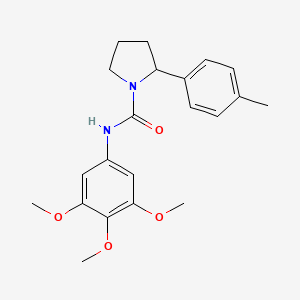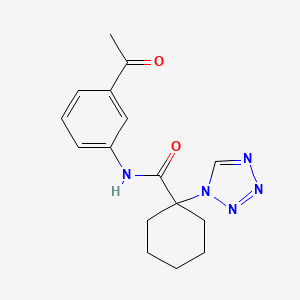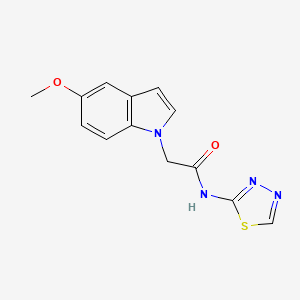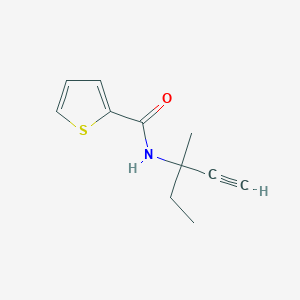
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which can produce a range of physiological and biochemical effects.
作用機序
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide inhibits the activity of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endocannabinoid neurotransmitter that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide is involved in a variety of physiological processes, including pain perception, mood regulation, and appetite.
Biochemical and physiological effects:
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anxiolysis, and antidepressant effects. It has also been shown to improve memory and learning, as well as to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FAAH, which means that it does not affect other enzymes or neurotransmitters. It is also relatively easy to synthesize and has a long half-life in vivo. However, 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has some limitations, including its poor solubility in water and its potential to produce off-target effects at high doses.
将来の方向性
There are several potential future directions for research on 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of pain, particularly chronic pain. Another area of interest is its effects on addiction and drug-seeking behavior. Additionally, 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide may have potential applications in the treatment of mood disorders, such as anxiety and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, as well as its potential limitations and side effects.
合成法
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylhydrazine with 3,4,5-trimethoxybenzoyl chloride, followed by reaction with pyrrolidine-1-carboxylic acid. Other methods involve the use of different reagents, such as benzoyl chlorides or isocyanates.
科学的研究の応用
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of addiction, as well as for its effects on memory and learning.
特性
IUPAC Name |
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14-7-9-15(10-8-14)17-6-5-11-23(17)21(24)22-16-12-18(25-2)20(27-4)19(13-16)26-3/h7-10,12-13,17H,5-6,11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJAHVVUCLSCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)


![methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)
![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)

![N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6072924.png)

![4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6072936.png)
![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6072940.png)